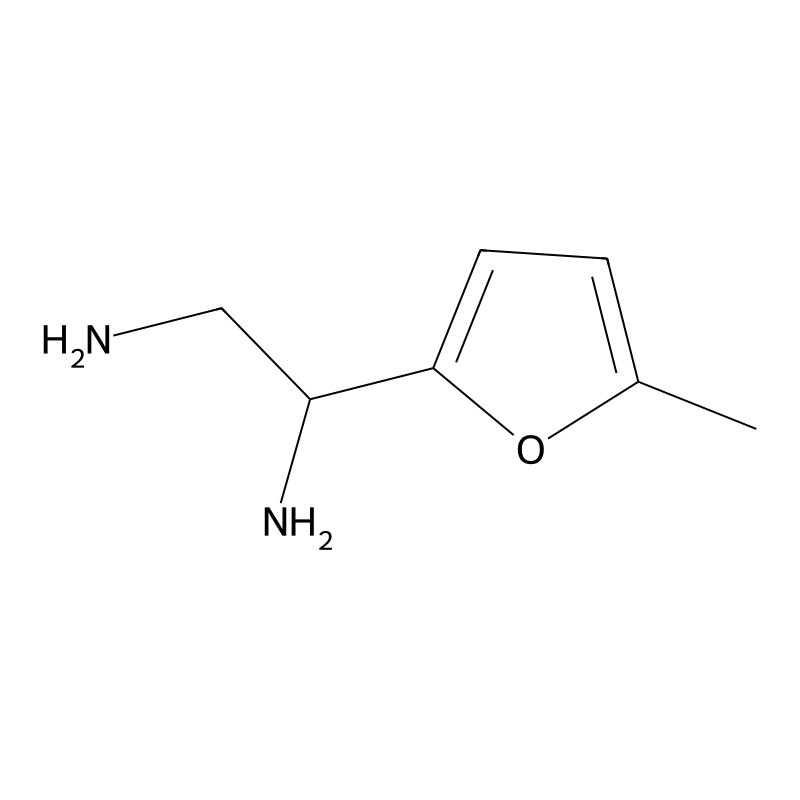1-(5-Methylfuran-2-yl)ethane-1,2-diamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Organic synthesis: The molecule contains a furan ring, a common functional group in many biologically active molecules. Researchers might investigate the use of 1-(5-Methylfuran-2-yl)ethane-1,2-diamine as a building block for the synthesis of more complex molecules with potential medicinal properties [].
- Ligand design: The presence of the two amine groups suggests potential for 1-(5-Methylfuran-2-yl)ethane-1,2-diamine to act as a chelating agent, able to bind to metal ions. This property could be useful in the design of new catalysts or coordination complexes for various applications [].
- Material science: The combination of aromatic and aliphatic groups in the molecule could lead to interesting self-assembly properties. Researchers might explore the use of 1-(5-Methylfuran-2-yl)ethane-1,2-diamine in the development of new supramolecular structures or functional materials [].
1-(5-Methylfuran-2-yl)ethane-1,2-diamine is an organic compound characterized by its structure, which includes a furan ring substituted with a methyl group and a diamine functional group. Its molecular formula is and it has a molecular weight of approximately 140.18 g/mol. The compound features two amine groups (-NH2) attached to an ethane backbone, with one of the carbon atoms also bonded to a 5-methylfuran moiety, contributing to its unique chemical properties and potential reactivity.
- Nucleophilic Substitution: The amine groups can act as nucleophiles, reacting with electrophiles such as alkyl halides or carbonyl compounds.
- Acylation: The amines can be acylated to form amides, which are important in medicinal chemistry.
- Condensation Reactions: It may undergo condensation with aldehydes or ketones to form imines or enamines.
These reactions make it a versatile building block in organic synthesis.
- Antimicrobial Activity: Similar compounds have shown effectiveness against bacteria and fungi.
- Antioxidant Properties: The furan moiety can contribute to antioxidant activity, potentially protecting cells from oxidative stress.
Further research would be necessary to elucidate specific biological activities associated with this compound.
The synthesis of 1-(5-Methylfuran-2-yl)ethane-1,2-diamine can be achieved through several methods:
- Reduction of Furan Derivatives: Starting from 5-methylfuran derivatives, reduction reactions can introduce amine groups.
- Alkylation of Ethylenediamine: Ethylenediamine can be reacted with appropriate alkyl halides or furan derivatives under basic conditions to yield the desired diamine product.
- Multi-step Synthesis: A more complex synthetic route could involve the formation of the furan ring followed by the introduction of the amine groups through selective functionalization.
1-(5-Methylfuran-2-yl)ethane-1,2-diamine has potential applications in several fields:
- Pharmaceuticals: Due to its structural features, it could serve as a precursor for drug development, particularly in creating compounds with antimicrobial or anticancer properties.
- Material Science: Its unique chemical structure may allow for incorporation into polymers or other materials for enhanced properties.
- Agricultural Chemicals: There may be applications in developing agrochemicals that leverage its biological activity.
Similar Compounds: Comparison
Several compounds share structural similarities with 1-(5-Methylfuran-2-yl)ethane-1,2-diamine. Below is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 1-(5-Methylfuran-2-yl)ethanone | 1193-79-9 | Contains a ketone functional group instead of amines. |
| N-(5-Methylfuran-2-yl)methylamine | 175915-12-5 | Contains only one amine group; simpler structure. |
| 1,2-Bis(5-methylfuran-2-yl)ethane-1,2-dione | Not provided | Contains two furan rings; more complex reactivity. |
| 1-(3,5-Dimethylfuran-2-yl)ethanone | 22940-86-9 | Similar furan structure but different substitution pattern. |
These comparisons illustrate the unique aspects of 1-(5-Methylfuran-2-yl)ethane-1,2-diamine while situating it within a broader context of related compounds. Its dual amine functionality combined with the furan ring offers distinct reactivity and potential applications not found in all similar compounds.
1-(5-Methylfuran-2-yl)ethane-1,2-diamine, a furan-derived diamine, emerged as a compound of interest in the early 21st century alongside advancements in heterocyclic chemistry and biomass-derived platform chemicals. Its synthesis was first reported in 2014 through the condensation of ethylene-1,2-diamine with 5-methyl furfural, a reaction catalyzed by acetic acid in methanol. This method yielded a reddish-brown Schiff base ligand with a 73% efficiency, marking a pivotal step in exploring furan-based diamines for coordination chemistry. The compound’s development aligns with broader efforts to utilize renewable feedstocks, as 5-methyl furfural itself is derived from cellulose dehydration.
Significance in Heterocyclic Chemistry
The compound’s structure combines a methyl-substituted furan ring with a flexible ethanediamine backbone, enabling unique reactivity. Furan rings contribute aromaticity and electron-rich character, while the diamine moiety facilitates chelation with metal ions. This dual functionality positions it as a versatile building block for synthesizing ligands and polymers. Its significance is underscored by its role in forming stable coordination complexes with transition metals like Co(II), Ni(II), and Cu(II), which exhibit potential in catalysis and materials science. Compared to simpler furans, the methyl group enhances steric and electronic modulation, broadening its applicability in tailored molecular designs.
Overview of Furan-Based Diamines
Furan-based diamines represent a critical subclass of heterocyclic compounds due to their structural diversity and functional adaptability. Key examples include:
These compounds exploit furan’s planar aromaticity and oxygen’s lone-pair electrons to enhance material properties such as thermal stability and solubility.
XLogP3
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms


Corrosive;Irritant








